molecular formula C11H14O3 B13616112 2-Hydroxy-4-phenylpentanoic acid

2-Hydroxy-4-phenylpentanoic acid

Cat. No.: B13616112
M. Wt: 194.23 g/mol
InChI Key: KWTMISNKBLBMIV-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenylpentanoic acid is an organic compound with a hydroxyl group and a phenyl group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a sequence of hydrolysis, decarboxylation, diazotization, and hydroxylation . This method is noted for its simplicity, cost-effectiveness, and safety.

Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalytic asymmetric reduction techniques. For instance, the reduction of ethyl 2-oxo-4-phenylbutanoate using carbonyl reductases has been shown to be highly efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 2-oxo-4-phenylpentanoic acid.

    Reduction: Formation of 2-hydroxy-4-phenylpentanol.

    Substitution: Formation of halogenated derivatives of the phenyl group.

Scientific Research Applications

2-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets. For instance, as a precursor to ACE inhibitors, it inhibits the enzyme responsible for converting angiotensin I to angiotensin II, thereby lowering blood pressure . The hydroxyl and phenyl groups play crucial roles in binding to the active site of the enzyme, blocking its activity.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-4-phenylpentanoic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-hydroxy-4-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c1-8(7-10(12)11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)

InChI Key

KWTMISNKBLBMIV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)O)O)C1=CC=CC=C1

Origin of Product

United States

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